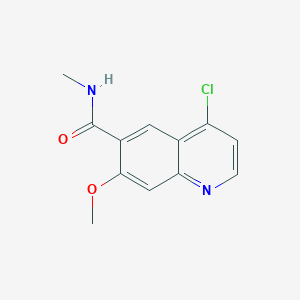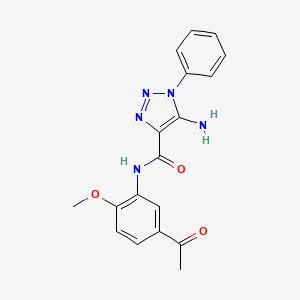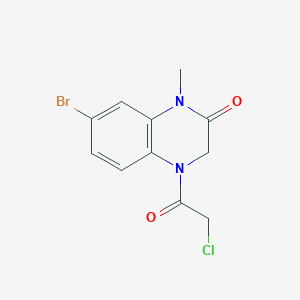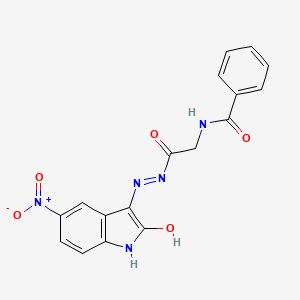
4-chloro-7-méthoxy-N-méthylquinoléine-6-carboxamide
Vue d'ensemble
Description
4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide is a chemical compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol . This compound is known for its role as a pharmaceutical intermediate, particularly in the synthesis of Lenvatinib, an oral multi-receptor tyrosine kinase inhibitor used in cancer treatment .
Applications De Recherche Scientifique
4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of bioactive compounds.
Industry: Employed in the manufacture of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide typically involves the reaction of 6-cyano-7-methoxy-4-chloroquinoline with acetic acid. The reaction is carried out at 80°C for 24 hours, followed by cooling and precipitation to yield the desired product . Another method involves the use of hydrogen peroxide as a reagent, resulting in a high yield of 91% .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the consistent production of high-purity 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and alkylation reactions are typical, using reagents like chlorine and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas or alkyl halides under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Mécanisme D'action
The mechanism of action of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide is primarily related to its role as an intermediate in the synthesis of Lenvatinib. Lenvatinib acts as a multiple kinase inhibitor, targeting vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3) and other kinases involved in tumor growth and angiogenesis . This inhibition disrupts the signaling pathways that promote cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
4-Chloro-7-methoxyquinoline-6-carboxamide: Another quinoline derivative used in pharmaceutical synthesis.
4-Chloro-7-methoxyquinoline-6-carbonitrile: A precursor in the synthesis of 4-chloro-7-methoxy-N-methylquinoline-6-carboxamide.
Uniqueness: 4-Chloro-7-methoxy-N-methylquinoline-6-carboxamide is unique due to its specific role in the synthesis of Lenvatinib, a drug with significant therapeutic applications in oncology. Its chemical structure allows for targeted interactions with multiple kinase receptors, making it a valuable intermediate in medicinal chemistry .
Propriétés
IUPAC Name |
4-chloro-7-methoxy-N-methylquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-14-12(16)8-5-7-9(13)3-4-15-10(7)6-11(8)17-2/h3-6H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHMYIXEWBYVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-tert-Butyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2563423.png)
![Ethyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]acetate](/img/structure/B2563424.png)
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B2563426.png)

![6-ethyl 3-methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563432.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2563437.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxybenzamide](/img/structure/B2563439.png)
![2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B2563440.png)
![3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride](/img/structure/B2563442.png)

![6-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2563445.png)
